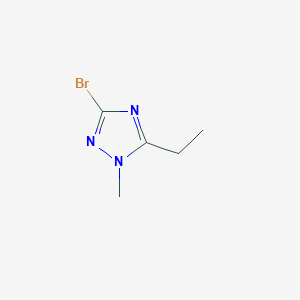
4-ブロモ-1-(メチルスルフィニル)-2-(トリフルオロメチル)ベンゼン
説明
The compound “4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene” is likely a derivative of benzene, which is a simple aromatic ring (C6H6). The “4-Bromo” indicates the presence of a bromine atom attached to the fourth carbon of the benzene ring. The “1-(methylsulfinyl)” suggests a methylsulfinyl group (CH3-SO-) attached to the first carbon, and “2-(trifluoromethyl)” indicates a trifluoromethyl group (CF3) attached to the second carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, methylsulfinyl, and trifluoromethyl groups in the correct positions on the benzene ring. This could potentially be achieved through various organic chemistry reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, with the various groups attached at the specified positions. The presence of these groups would likely cause the molecule to be polar, and they could also influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of the substituents and their positions on the benzene ring. For example, the bromine atom might make the compound susceptible to reactions such as nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the nature of the substituents and their positions on the benzene ring. For example, the presence of the bromine and trifluoromethyl groups could potentially increase the compound’s density and boiling point compared to benzene .科学的研究の応用
医薬品研究
この化合物のトリフルオロメチル基は、潜在的な医薬品候補の生物活性と安定性を高める能力により、医薬品研究において非常に注目されています。 。臭素原子の存在により、さまざまな臭素化反応を通じてさらなる官能基化が可能になり、新規医薬品の開発につながる可能性があります。
農薬開発
農薬では、メチルスルフィニル基とトリフルオロメチル基は、殺虫特性が向上した化合物の作成に貢献できます。 特にスルフィニル基は、農薬製剤の選択性と効力を高める可能性があります。 .
材料科学
この化合物は、高度な材料の合成のための前駆体として役立ちます。 官能基の独自な組み合わせにより、劣化に対する耐性の向上や熱安定性の向上など、特定の特性を持つポリマーやコーティングを作成することができます。 .
有機合成
有機合成におけるビルディングブロックとして、「5-ブロモ-2-(メチルスルフィニル)ベンゾトリフルオリド」は、複雑な有機分子の構築に使用できます。 さまざまな求核剤および求電子剤との反応性は、さまざまな化学構造を作成するための汎用性の高い試薬になります。 .
分析化学
分析化学では、この化合物は、特にクロマトグラフィーや分光法で、分析機器の校正に役立つ独自の化学的特徴を持つ、方法開発における標準物質または参照物質として使用できます。 .
環境科学
フッ素化化合物の環境運命、特に生物分解と潜在的な生物蓄積に関する研究は重要です。 この化合物は、フッ素化有機分子の環境影響を理解するための研究に使用できます。 .
触媒
この化合物の官能基は、触媒にも応用できます。特に、遷移状態または中間体を安定化させるための強力な電子吸引基を必要とする反応において、触媒設計の一部になる可能性があります。 .
作用機序
将来の方向性
特性
IUPAC Name |
4-bromo-1-methylsulfinyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-14(13)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUFDSAGFWUZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


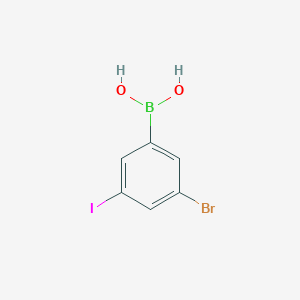
methanol](/img/structure/B1528199.png)
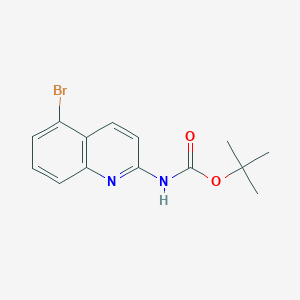
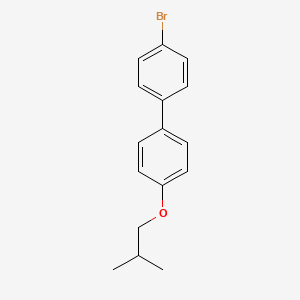

![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
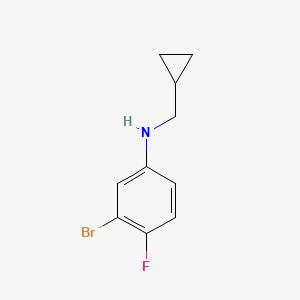
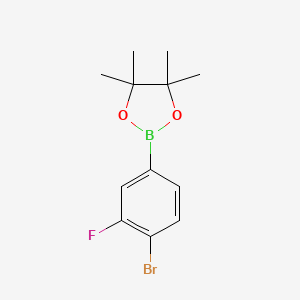
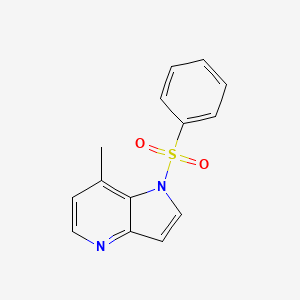
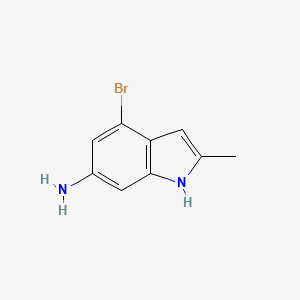
![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)

![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
